Bicyclo[4.1.0]heptane-3-carboxylic acid Bicyclo[4.1.0]heptane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 710314-32-2
VCID: VC8418942
InChI: InChI=1S/C8H12O2/c9-8(10)6-2-1-5-3-7(5)4-6/h5-7H,1-4H2,(H,9,10)
SMILES: C1CC(CC2C1C2)C(=O)O
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Bicyclo[4.1.0]heptane-3-carboxylic acid

CAS No.: 710314-32-2

Cat. No.: VC8418942

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[4.1.0]heptane-3-carboxylic acid - 710314-32-2

Specification

CAS No. 710314-32-2
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name bicyclo[4.1.0]heptane-3-carboxylic acid
Standard InChI InChI=1S/C8H12O2/c9-8(10)6-2-1-5-3-7(5)4-6/h5-7H,1-4H2,(H,9,10)
Standard InChI Key WFRDCXXZMJFGCL-UHFFFAOYSA-N
SMILES C1CC(CC2C1C2)C(=O)O
Canonical SMILES C1CC(CC2C1C2)C(=O)O

Introduction

Structural and Molecular Characteristics

The core structure of bicyclo[4.1.0]heptane-3-carboxylic acid consists of a seven-membered bicyclic system comprising a cyclohexane ring fused to a cyclopropane ring. The carboxylic acid functional group is positioned at the third carbon of the bicyclo[4.1.0]heptane framework. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC8H12O2\text{C}_8\text{H}_{12}\text{O}_2
Molecular Weight140.18 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds2
LogP0.59

The compound’s SMILES notation (C1CC(CC2C1C2)C(=O)O\text{C1CC(CC2C1C2)C(=O)O}) and InChIKey (WFRDCXXZMJFGCL-UHFFFAOYSA-N\text{WFRDCXXZMJFGCL-UHFFFAOYSA-N}) provide precise structural identifiers. Its bicyclic geometry reduces conformational flexibility, a trait exploited in medicinal chemistry to enhance target binding specificity.

Synthesis and Chemical Reactivity

Synthetic Routes

Bicyclo[4.1.0]heptane-3-carboxylic acid is synthesized via cyclopropanation strategies or ring-expansion reactions. A plausible route involves the [2+1] cycloaddition of carbenes to cyclohexene derivatives, followed by oxidation to introduce the carboxylic acid group. Alternative methods may utilize:

  • Cobalt-catalyzed cyclopropanation: Transition metal catalysts facilitate the formation of the cyclopropane ring.

  • Rearrangement reactions: Skeletal rearrangements of pre-bicyclic intermediates under acidic or basic conditions.

Physicochemical Properties

The compound’s LogP of 0.59 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its polar surface area (58 Ų) and hydrogen-bonding capacity suggest compatibility with biological targets . Thermal stability data remain limited, but analogous bicyclic carboxylic acids exhibit decomposition temperatures above 200°C .

Applications in Pharmaceutical and Industrial Chemistry

Drug Discovery

The rigid bicyclo[4.1.0]heptane scaffold serves as a bioisostere for aromatic rings or flexible chains in drug candidates. For example:

  • Protease inhibitors: Conformational restraint enhances binding to enzyme active sites.

  • CNS agents: Improved blood-brain barrier penetration due to balanced LogP .

Industrial Applications

  • Polymer chemistry: As a monomer for high-strength polymers.

  • Agrochemicals: Intermediate in herbicide and pesticide synthesis .

Derivatives and Related Compounds

Several derivatives have been synthesized to explore structure-activity relationships:

Compound NameCAS NumberMolecular FormulaKey Modification
(3R,4R)-4-(Methoxycarbonyl) derivative1694638-23-7C10H14O4\text{C}_{10}\text{H}_{14}\text{O}_4Methoxy ester at C4
3-(N-Methylacetamido) derivativeNot specifiedC11H17NO3\text{C}_{11}\text{H}_{17}\text{NO}_3N-methylacetamide substituent

These derivatives exhibit modified solubility and reactivity profiles, broadening their utility in combinatorial chemistry .

SupplierPackagingPrice (USD)Purity
AK Scientific250 mg977Not specified
AK Scientific5 g5,244Not specified
VulcanchemCustomInquiry-basedResearch grade

Major suppliers include Accela ChemBio, Shanghai Latchem, and Nanjing SynTitan Pharmaceutical, with production hubs in China, the United States, and India .

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